molecular formula C16H14N2O2S B11729122 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11729122
M. Wt: 298.4 g/mol
InChI Key: XSVDVICOKJCXSF-UHFFFAOYSA-N
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Description

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a dihydroxyphenyl group, and a carbonitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ alternative solvents and catalysts to reduce environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or hydroxylated derivatives.

Scientific Research Applications

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, the compound may interact with cellular receptors or enzymes to exert its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-1-benzothiophene-3-carbonitrile
  • 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile

Uniqueness

Compared to similar compounds, 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its specific structural features, such as the position of the carbonitrile group and the presence of the tetrahydrobenzothiophene core

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2

InChI Key

XSVDVICOKJCXSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N

Origin of Product

United States

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